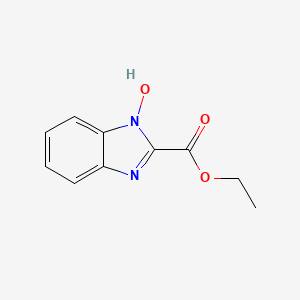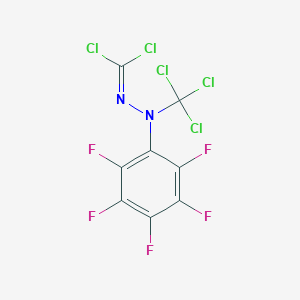
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl is a chemical compound known for its unique structure and properties It is characterized by the presence of a pentafluorophenyl group and a trichloromethyl group attached to a carbonohydrazonoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl typically involves the reaction of pentafluorophenylhydrazine with trichloromethyl ketones under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazonoyl derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides or other oxidized derivatives, while substitution reactions can produce a variety of substituted hydrazonoyl compounds.
Wissenschaftliche Forschungsanwendungen
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl exerts its effects involves interactions with specific molecular targets and pathways. The pentafluorophenyl and trichloromethyl groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can influence biological pathways, chemical reactions, and material properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Pentafluorophenyl)(dichloromethyl)carbonohydrazonoyl
- (Pentafluorophenyl)(trifluoromethyl)carbonohydrazonoyl
- (Pentafluorophenyl)(methyl)carbonohydrazonoyl
Uniqueness
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl is unique due to the presence of both pentafluorophenyl and trichloromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
112086-86-9 |
|---|---|
Molekularformel |
C8Cl5F5N2 |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
N-(dichloromethylideneamino)-2,3,4,5,6-pentafluoro-N-(trichloromethyl)aniline |
InChI |
InChI=1S/C8Cl5F5N2/c9-7(10)19-20(8(11,12)13)6-4(17)2(15)1(14)3(16)5(6)18 |
InChI-Schlüssel |
MXMMDZQYUWESOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N(C(Cl)(Cl)Cl)N=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


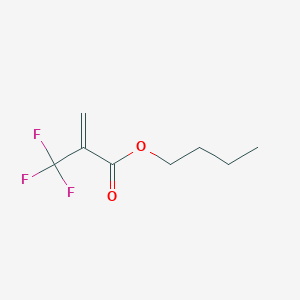

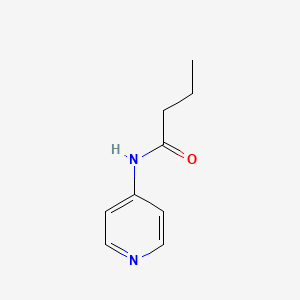
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
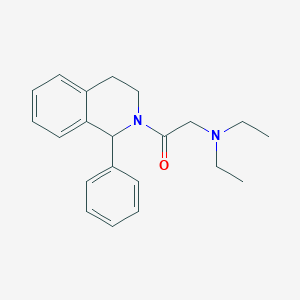

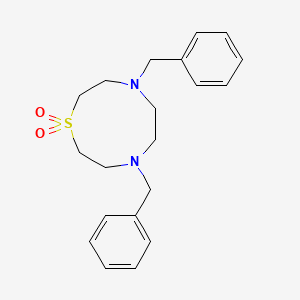
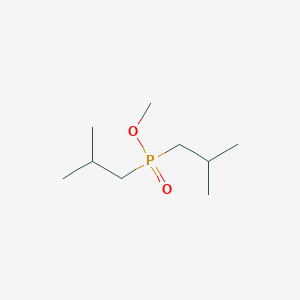
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)

